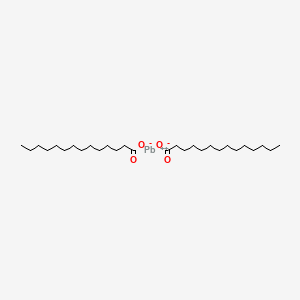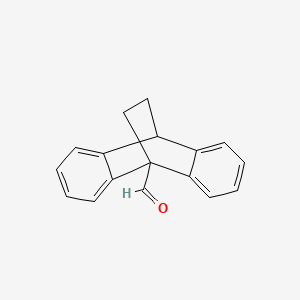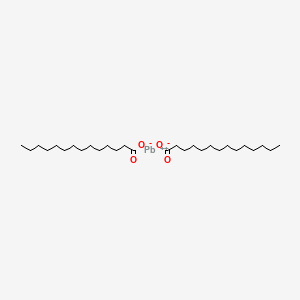
Tetradecanoic acid, lead salt, basic
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myristic acid, lead salt, is a compound formed from myristic acid and lead. . The lead salt of myristic acid is typically used in various industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of myristic acid, lead salt, involves the reaction of myristic acid with lead compounds. One common method is the reaction of myristic acid with lead(II) acetate in an aqueous medium. The reaction typically proceeds as follows: [ \text{CH}_3(\text{CH}2){12}\text{COOH} + \text{Pb(CH}3\text{COO})2 \rightarrow \text{Pb(C}{14}\text{H}{27}\text{O}_2)_2 + 2\text{CH}_3\text{COOH} ]
Industrial Production Methods: Industrial production of myristic acid, lead salt, often involves large-scale reactions in controlled environments to ensure purity and consistency. The process includes the careful mixing of reactants, maintaining optimal temperatures, and ensuring complete reaction to avoid contamination with unreacted myristic acid or lead compounds.
Análisis De Reacciones Químicas
Types of Reactions: Myristic acid, lead salt, can undergo various chemical reactions, including:
Oxidation: The lead component can be oxidized, leading to the formation of lead oxides.
Reduction: The lead salt can be reduced under specific conditions to yield elemental lead and myristic acid.
Substitution: The lead ion can be substituted by other metal ions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide.
Substitution: Metal salts like sodium or potassium salts in aqueous or organic solvents.
Major Products:
Oxidation: Lead oxides and myristic acid derivatives.
Reduction: Elemental lead and myristic acid.
Substitution: New metal salts of myristic acid.
Aplicaciones Científicas De Investigación
Myristic acid, lead salt, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in certain chemical reactions.
Biology: Studied for its effects on biological membranes and its potential use in drug delivery systems.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of lubricants, cosmetics, and as a stabilizer in plastics.
Mecanismo De Acción
The mechanism of action of myristic acid, lead salt, involves its interaction with biological membranes and proteins. The lead ion can bind to various molecular targets, disrupting normal cellular functions. Myristic acid can integrate into lipid bilayers, affecting membrane fluidity and permeability .
Comparación Con Compuestos Similares
Palmitic Acid, Lead Salt: Another fatty acid lead salt with similar properties but a longer carbon chain.
Stearic Acid, Lead Salt: Similar in structure but with an even longer carbon chain, leading to different physical properties.
Uniqueness: Myristic acid, lead salt, is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties, making it particularly useful in certain industrial and research applications .
Propiedades
Número CAS |
90583-65-6 |
|---|---|
Fórmula molecular |
C28H54O4Pb |
Peso molecular |
662 g/mol |
Nombre IUPAC |
lead(2+);tetradecanoate |
InChI |
InChI=1S/2C14H28O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2*2-13H2,1H3,(H,15,16);/q;;+2/p-2 |
Clave InChI |
ZZSLTNOFMWYBTR-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Pb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


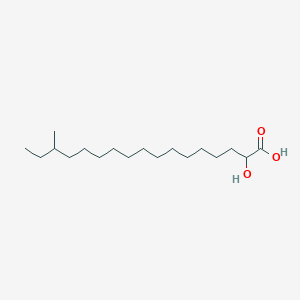

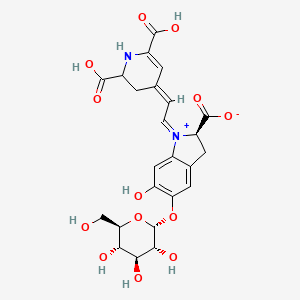



![3-Hydroxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12646286.png)



